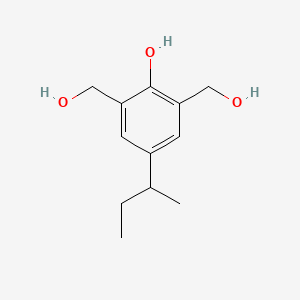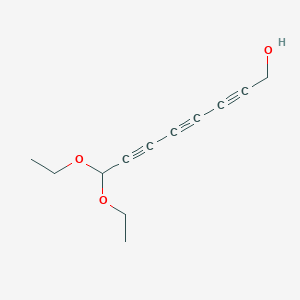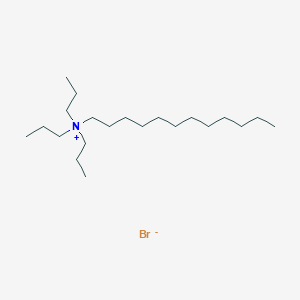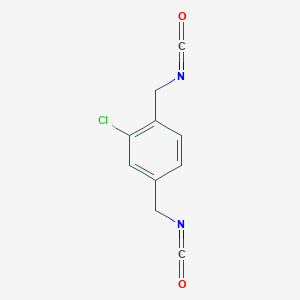
2-Chloro-1,4-bis(isocyanatomethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,4-bis(isocyanatomethyl)benzene is an organic compound with the molecular formula C₁₀H₈ClN₂O₂ It is a derivative of benzene, where two isocyanatomethyl groups are attached to the 1 and 4 positions of the benzene ring, and a chlorine atom is attached to the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4-bis(isocyanatomethyl)benzene typically involves the chlorination of 1,4-bis(isocyanatomethyl)benzene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃). The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective chlorination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1,4-bis(isocyanatomethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Addition Reactions: The isocyanate groups can react with nucleophiles like amines or alcohols to form ureas or urethanes, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Reagents such as primary or secondary amines, and alcohols, are used under mild to moderate temperature conditions.
Major Products
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Addition Reactions: Products include ureas and urethanes, which are important in the production of polymers and coatings.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,4-bis(isocyanatomethyl)benzene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and polyureas, which are materials with diverse applications, including foams, elastomers, and coatings.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.
Biological Research: It is studied for its potential use in the development of bioactive compounds and drug delivery systems.
Industrial Applications: The compound is used in the production of adhesives, sealants, and coatings due to its reactivity and ability to form strong bonds.
Wirkmechanismus
The mechanism of action of 2-Chloro-1,4-bis(isocyanatomethyl)benzene involves its reactivity towards nucleophiles. The isocyanate groups can react with nucleophiles to form stable products, such as ureas and urethanes. The chlorine atom can also participate in substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which makes the benzene ring more susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(isocyanatomethyl)benzene: Similar structure but with isocyanatomethyl groups at the 1 and 2 positions.
1-Chloro-4-(2-isocyanatoethyl)benzene: Similar structure but with an isocyanatoethyl group instead of an isocyanatomethyl group.
2-Chloro-1-methyl-4-nitrobenzene: Similar structure but with a nitro group instead of isocyanatomethyl groups.
Uniqueness
2-Chloro-1,4-bis(isocyanatomethyl)benzene is unique due to the presence of both isocyanatomethyl groups and a chlorine atom on the benzene ring. This combination of functional groups provides the compound with distinct reactivity and makes it valuable in the synthesis of polymers and advanced materials.
Eigenschaften
CAS-Nummer |
56651-69-5 |
|---|---|
Molekularformel |
C10H7ClN2O2 |
Molekulargewicht |
222.63 g/mol |
IUPAC-Name |
2-chloro-1,4-bis(isocyanatomethyl)benzene |
InChI |
InChI=1S/C10H7ClN2O2/c11-10-3-8(4-12-6-14)1-2-9(10)5-13-7-15/h1-3H,4-5H2 |
InChI-Schlüssel |
IYTIOTVDGPMENP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN=C=O)Cl)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


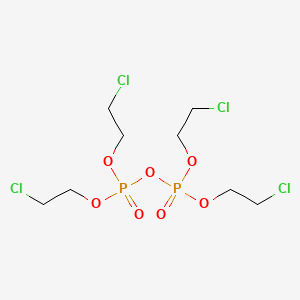
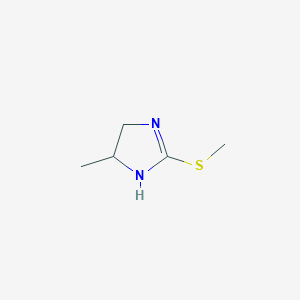
methanethione](/img/structure/B14637600.png)
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
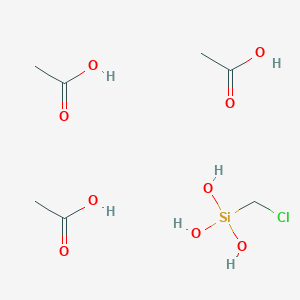
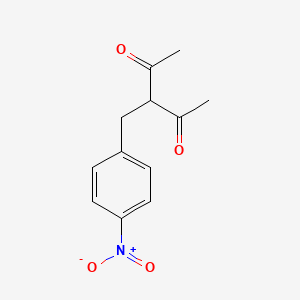
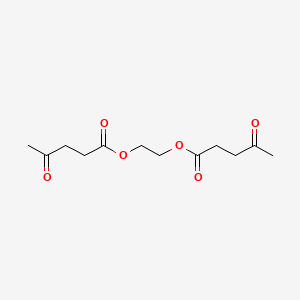
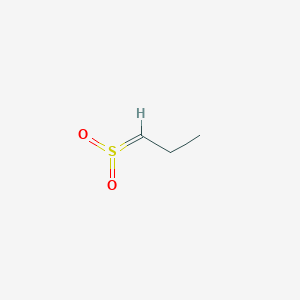
![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)
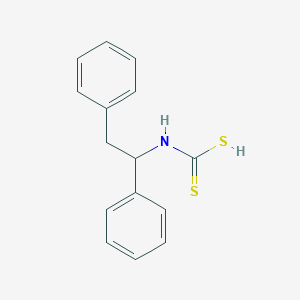
![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
